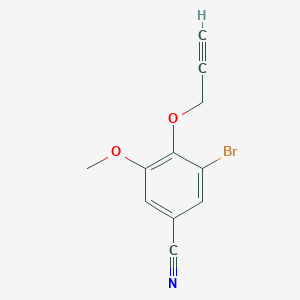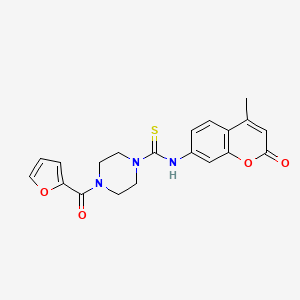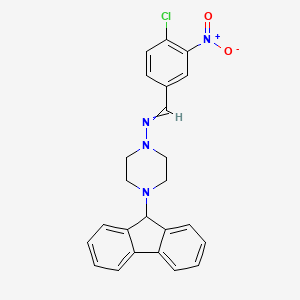![molecular formula C20H19Cl2N3OS B4557608 4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER](/img/structure/B4557608.png)
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER
Übersicht
Beschreibung
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes an allyl group, a dichlorobenzyl group, and a triazole ring
Wissenschaftliche Forschungsanwendungen
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The allyl and dichlorobenzyl groups are then introduced through substitution reactions, often using allyl bromide and 2,6-dichlorobenzyl chloride as reagents. The final step involves the etherification of the phenyl group with methyl ether under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted triazole derivatives.
Wirkmechanismus
The mechanism of action of 4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, affecting their function. The overall effect of the compound is determined by the combined interactions of its functional groups with various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Triazole Derivatives: Compounds containing a triazole ring, known for their antifungal and antimicrobial properties.
Uniqueness
4-({4-ALLYL-5-[(2,6-DICHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)PHENYL METHYL ETHER is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allyl group, dichlorobenzyl group, and triazole ring in a single molecule allows for diverse applications and interactions that are not observed in simpler compounds.
Eigenschaften
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-3-11-25-19(12-14-7-9-15(26-2)10-8-14)23-24-20(25)27-13-16-17(21)5-4-6-18(16)22/h3-10H,1,11-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUVFGPCGVHMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4557528.png)
![4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B4557532.png)


![1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B4557551.png)
![1-METHYL-5-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4557557.png)

![N-[3-(dimethylamino)propyl]-3-methylbenzamide](/img/structure/B4557564.png)
![4-chloro-5-[4-(3,4-dimethylphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4557565.png)
![1,3-DIMETHYL-N-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4557572.png)

![N-(2,5-dimethylphenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4557583.png)
![Ethyl 2-[[2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetyl]amino]acetate](/img/structure/B4557588.png)

